molecular formula C15H11FN2OS B5506378 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B5506378
M. Wt: 286.3 g/mol
InChI Key: FKPRMBALMBKHSN-UHFFFAOYSA-N
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Description

3-[4-(3-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a chemical compound of interest in medicinal chemistry and chemical biology research due to its incorporation of the 1,3-thiazole pharmacophore. The thiazole ring is a privileged scaffold in drug discovery, present in various FDA-approved drugs and known for its diverse biological activities . Thiazole-containing compounds are frequently investigated for their potential as anti-inflammatory agents, with mechanisms that may involve the inhibition of key enzymes like COX and LOX or modulation of signaling pathways such as JNK and MAPK . Furthermore, structurally similar thiazole derivatives have been identified as high-affinity ligands for neurological targets, including the metabotropic glutamate receptor subtype 5 (mGlu5), showing potential for the development of neuropsychiatric disorder therapeutics and positron emission tomography (PET) radioligands . The molecular structure of this compound, which integrates a pyridine ring and a fluorinated methoxyphenyl group, is designed to facilitate interaction with various biological targets. Its properties make it a valuable synthetic intermediate or a candidate for screening in oncology, infectious disease, and central nervous system research . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRMBALMBKHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials would include 3-fluoro-4-methoxybenzaldehyde, α-bromoacetophenone, and thiourea. The reaction is typically carried out in ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution due to electron-deficient aromaticity. Key findings include:

Reaction Site Reagents/Conditions Products Key Observations
Thiazole C-2Halogens (Br₂, Cl₂) in DCM Halo-substituted thiazole derivativesReactivity enhanced by electron-withdrawing fluorine and methoxy groups .
Pyridine NAlkyl halides (R-X) in DMF N-alkylated pyridinium saltsPyridine acts as a weak base, facilitating alkylation under mild conditions .

Example : Treatment with bromine in dichloromethane yields 5-bromo-3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine, confirmed via LC-MS .

Oxidation and Reduction Reactions

The methoxy and fluorine substituents influence redox behavior:

Oxidation

Target Group Oxidizing Agent Conditions Product
Thiazole S atomKMnO₄ Acidic aqueous mediumThiazole sulfoxide or sulfone derivatives
Methoxy groupHNO₃/H₂SO₄ Reflux, 6 hDemethylation to phenolic -OH

Notable Result : Sulfoxidation at the thiazole sulfur occurs selectively without affecting the pyridine ring .

Reduction

Target Group Reducing Agent Conditions Product
Pyridine ringH₂/Pd-C Ethanol, RTPiperidine derivative
C=N in thiazoleNaBH₄ THF, 0°CSecondary amine via imine reduction

Cycloaddition and Cross-Coupling Reactions

The pyridine and thiazole moieties participate in metal-catalyzed coupling:

Suzuki-Miyaura Coupling

Catalyst Aryl Boronic Acid Product Yield
Pd(PPh₃)₄ 4-CarboxyphenylBiaryl-linked thiazole-pyridine conjugate 72%

Huisgen Cycloaddition

Conditions Dipolarophile Product
Cu(I)/RTPhenyl acetyleneTriazole-fused thiazole-pyridine hybrid

Methoxy Group Manipulation

  • Demethylation : HCl/H₂O at 100°C removes the methoxy group, yielding a phenolic derivative (confirmed by ¹H NMR loss of -OCH₃ signal at δ 3.85) .

  • Etherification : Reaction with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF replaces methoxy with longer alkoxy chains .

Fluorine Reactivity

  • Nucleophilic Aromatic Substitution : Piperidine in DMF displaces fluorine at the phenyl para position, forming a C-N bond (yield: 58%) .

Complexation with Metals

The pyridine nitrogen serves as a ligand in coordination chemistry:

Metal Salt Conditions Complex Structure Application
CuCl₂ Ethanol, refluxSquare-planar Cu(II) complex Catalytic oxidation studies
AgNO₃ Aqueous NH₃, RTLinear Ag(I)-pyridine coordination Antimicrobial agents

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C (DSC data) .

  • Photodegradation : UV irradiation in MeOH generates hydroxylated byproducts via radical intermediates.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine exhibit significant anticancer properties. A study investigated novel pyridine-thiazole hybrid molecules and their cytotoxic effects on various cancer cell lines, including colon, breast, and lung carcinomas. The results indicated high antiproliferative activity against these cell lines, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory and Analgesic Properties

The compound is also being explored for its anti-inflammatory and analgesic effects. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. In animal models, these compounds demonstrated significant analgesic activity comparable to standard analgesics like indomethacin and morphine .

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in studies focusing on drug-resistant bacterial strains. Compounds derived from similar structures have shown efficacy against various Gram-positive bacteria, indicating that this compound could be a valuable addition to the arsenal against antibiotic resistance .

Organic Semiconductors

In materials science, this compound is being investigated for its use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the fluorine atom and methoxy group enhance its potential as a material for electronic applications .

Photovoltaic Applications

Recent advancements also suggest that thiazole-containing compounds can be utilized in photovoltaic cells due to their favorable charge transport properties. This opens avenues for developing more efficient solar energy conversion technologies .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating more complex molecular architectures. Its ability to undergo various chemical transformations allows chemists to design new compounds with tailored biological activities .

Mechanism of Action

The mechanism of action of 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky groups (e.g., tosyl in 3e) correlate with high yields (97%), while methyl-pyrrolopyridine (3f) reduces yield to 40%, likely due to steric hindrance .
  • Melting Points : Aromatic and planar substituents (naphthyl in 5d) increase melting points (>300°C), whereas flexible groups (e.g., methoxy) may lower thermal stability .
  • Bioactivity : Hydrazone derivatives () demonstrate antifungal activity, suggesting that the pyridine-thiazole scaffold can be tailored for antimicrobial applications .

Spectroscopic and Analytical Data

  • IR Spectroscopy : NH and SO₂ stretches (3418–3420 cm⁻¹, 1342–1165 cm⁻¹) are consistent across sulphonamide-containing analogues () .
  • NMR : Aromatic protons in the 6.8–8.5 ppm range (¹H NMR) and quaternary carbons near 160 ppm (¹³C NMR) confirm thiazole-pyridine conjugation .
  • Elemental Analysis : Deviations <0.5% between calculated and observed values (e.g., 3e: C 61.73% vs. 61.46% calculated) indicate high purity .

Biological Activity

3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyridine ring, with a fluorinated methoxyphenyl substituent, which contributes to its unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have shown high affinity for multiple receptors, influencing several biochemical pathways. Notably, these interactions can lead to significant changes in cellular functions, resulting in anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) showing that the presence of electron-withdrawing groups enhances the anticancer activity of thiazole derivatives .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 1A-431< 10
Compound 2Jurkat< 5
This compoundHT29TBD

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorinated and methoxy groups appears to play a crucial role in improving the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli62.5
This compoundTBDTBD

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Similar thiazole-containing compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that those with methoxy substitutions exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The study concluded that the electronic properties imparted by these substituents were critical for enhancing cytotoxicity .
  • Antimicrobial Screening : In a screening of various thiazole derivatives against pathogens responsible for nosocomial infections, compounds similar to this compound displayed potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions. A general procedure involves reacting aryl amines, isothiocyanates, and ketones in ethanol with polyvinyl pyridine as a catalyst. For example, substituting the ketone with 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone () yields structurally similar thiazoles. Key factors include:

  • Stoichiometry : Equimolar ratios (1:1:1) of reactants minimize side products.
  • Catalyst : Polyvinyl pyridine (0.2 mmol) enhances reaction efficiency.
  • Temperature : Room-temperature stirring avoids thermal decomposition. Typical yields range from 48% to 61% after recrystallization (Ethanol/H₂O) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–S bond in thiazole cores ≈ 1.75 Å) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
  • NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thiazole-pyridine hybrids?

Discrepancies often arise from substituent effects or assay conditions. For example:

  • Substituent position : Electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring enhance binding to kinase targets but may reduce solubility .
  • Assay variability : Use standardized protocols (e.g., IC₅₀ measurements with ATP concentrations fixed at 1 mM) to ensure reproducibility . Comparative studies of analogs (e.g., 4-methoxy vs. 3-fluoro substitution) are critical .

Q. How do computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Docking studies : Predict interactions with targets like phosphatases or kinases. For example, the thiazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Lys123 in PTP1B) .
  • ADMET prediction : LogP values <3.5 optimize blood-brain barrier penetration, while polar surface areas <90 Ų enhance oral bioavailability .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The pyridine-thiazole scaffold participates in Suzuki-Miyaura couplings. Key considerations:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) achieves >80% yield for aryl boronic acid couplings .
  • Steric effects : Bulky substituents at the 4-position of the thiazole slow reaction kinetics .

Methodological Challenges

Q. How are impurities quantified during scale-up synthesis, and what purification techniques are effective?

  • HPLC-MS : Detects by-products like dehalogenated intermediates (e.g., loss of -F substituent) .
  • Recrystallization : Ethanol/water (1:1 v/v) removes polar impurities, achieving ≥95% purity .
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates regioisomers .

Q. What experimental controls validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the thiazole ring .

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